molecular formula C24H25N3O3S B2892079 N-(2-methylsulfanylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-04-9

N-(2-methylsulfanylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No. B2892079
CAS RN: 872862-04-9
M. Wt: 435.54
InChI Key: SJFJEAOBNCSMRJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. It also has a piperidine ring, which is a common motif in many drugs and natural products . The presence of the sulfanyl group suggests potential reactivity or biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be expected to be fairly complex, given the presence of multiple rings and functional groups. The indole and piperidine rings would provide a rigid, planar structure, while the sulfanyl group could potentially introduce some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfanyl group, which can participate in various types of reactions. The indole and piperidine rings might also undergo reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings might increase its rigidity and potentially its melting point. The sulfanyl group might make the compound more polar, influencing its solubility in various solvents .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Alternative products in organic synthesis involving similar chemical structures have been identified, indicating the versatility of such compounds in chemical reactions. For instance, a study detailed the synthesis of N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide as an alternative product in a one-pot cyclocondensation involving benzylidenemalononitrile and related compounds, highlighting the complex reaction pathways these compounds can undergo (Krauze et al., 2007).

Pharmaceutical Applications

Several studies have focused on the synthesis and pharmacological evaluation of derivatives with structural similarities, aiming to discover new therapeutic agents. For example, derivatives of 1,3,4-oxadiazole and acetamide have been synthesized and evaluated for their antibacterial properties, demonstrating the biological relevance of these compounds (Khalid et al., 2016). Another study synthesized N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screened them for antibacterial activity, further emphasizing the potential medicinal applications of these compounds (Iqbal et al., 2017).

Material Science and Catalysis

The application of similar compounds in material science and catalysis has also been documented. A study on the synthesis and characterization of new paracetamol derivatives explored their interactions with DNA and proteins, indicating potential applications in biomolecular science and drug development (Raj, 2020).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. This could include in vitro and in vivo studies to determine its effects on cells or organisms .

properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-31-21-12-6-4-10-19(21)25-24(30)23(29)18-15-27(20-11-5-3-9-17(18)20)16-22(28)26-13-7-2-8-14-26/h3-6,9-12,15H,2,7-8,13-14,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFJEAOBNCSMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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